molecular formula C14H11F2NO B1607674 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide CAS No. 710310-20-6

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No.: B1607674
CAS No.: 710310-20-6
M. Wt: 247.24 g/mol
InChI Key: MCNVMMKIJRKDOH-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO It is a derivative of benzamide, characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-fluoro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, methoxy derivatives if sodium methoxide is used.

    Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.

    Reduction Reactions: Reduced products may include amines or alcohols.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
  • 5-fluoro-2-methylphenyl isocyanate
  • 2-fluoro-5-methylphenyl isocyanate

Uniqueness

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is unique due to the presence of two fluorine atoms and a methyl group, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNVMMKIJRKDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369025
Record name AG-G-77913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710310-20-6
Record name AG-G-77913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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